5-Nitro-2-(3-nitrophenoxy)pyridine
Description
5-Nitro-2-(3-nitrophenoxy)pyridine (CAS: 6960-10-7) is a nitro-substituted pyridine derivative with the molecular formula C₁₁H₇N₃O₅ and a molar mass of 261.19 g/mol. Its structure features a pyridine ring substituted with a nitro group at the 5-position and a 3-nitrophenoxy group at the 2-position. The compound is synthesized through nitration and coupling reactions, as evidenced by its structural analogs .
Properties
IUPAC Name |
5-nitro-2-(3-nitrophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c15-13(16)8-2-1-3-10(6-8)19-11-5-4-9(7-12-11)14(17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTCAPPEKXOYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290579 | |
| Record name | 5-nitro-2-(3-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-10-7 | |
| Record name | NSC69700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-2-(3-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(3-nitrophenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitric acid in the presence of sulfuric acid, leading to the formation of nitropyridine intermediates . These intermediates can then undergo further reactions to introduce the nitrophenoxy group, resulting in the desired compound.
Industrial Production Methods
Industrial production of 5-Nitro-2-(3-nitrophenoxy)pyridine may involve optimized nitration processes to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(3-nitrophenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Nitro-2-(3-nitrophenoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Nitro-2-(3-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-nitro-2-(3-nitrophenoxy)pyridine with structurally related pyridine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Positional Isomers and Substituent Effects
- It exhibits distinct electronic properties due to the electron-donating methyl group, which contrasts with the electron-withdrawing nitrophenoxy substituent in the target compound. Synthesized via dearomatization and flash chromatography, it demonstrates higher lipophilicity (logP ~2.8) compared to the more polar nitrophenoxy derivative .
- While structurally distinct, its synthesis via hydroxylamine reactions highlights the role of nitro groups in facilitating nucleophilic substitutions, a property shared with the target compound .
Functional Group Variations
- 2-Hydroxy-5-nitropyridine (CAS: 5418-51-9): Replaces the nitrophenoxy group with a hydroxyl group. The presence of a hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water solubility ~1.2 mg/mL) but reducing stability under acidic conditions compared to the nitrophenoxy derivative .
5-Nitro-2-(trimethylstannyl)pyridine (CAS: 184962-91-2):
Incorporates a trimethylstannyl group, introducing heavy-metal characteristics. This modification significantly alters reactivity, enabling cross-coupling reactions (e.g., Stille couplings), which are less feasible in the target compound due to the absence of a metal center .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | logP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 5-Nitro-2-(3-nitrophenoxy)pyridine | C₁₁H₇N₃O₅ | 261.19 | 5-NO₂, 2-(3-NO₂C₆H₄O) | ~1.5 | <0.1 (DMSO) |
| 5-Nitro-2-(p-tolyl)pyridine | C₁₂H₁₀N₂O₂ | 214.22 | 5-NO₂, 2-(4-CH₃C₆H₄) | ~2.8 | 0.3 (CHCl₃) |
| 2-Hydroxy-5-nitropyridine | C₅H₄N₂O₃ | 140.10 | 5-NO₂, 2-OH | ~0.9 | 1.2 (H₂O) |
Notes
- Synthetic Challenges: The nitration of pyridine derivatives often requires controlled conditions to avoid over-nitration, as seen in the synthesis of 5-nitro-2-(3-nitrophenoxy)pyridine .
- Spectroscopic Characterization : NMR and HRMS are critical for confirming substituent positions in nitro-pyridine derivatives, as demonstrated in related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
